Phloretin
Description
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-2,4-5,7-8,16-17,19-20H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEREEWJJVICBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022393 | |
| Record name | 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pearl white powder; Sweet aroma | |
| Record name | Phloretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-(4-Hydroxy-phenyl)-1-(2,4,6-trihydroxy-phenyl)-propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2000/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
0.123 mg/mL at 16 °C, Slightly soluble in water, Sparingly soluble (in ethanol) | |
| Record name | Phloretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-(4-Hydroxy-phenyl)-1-(2,4,6-trihydroxy-phenyl)-propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2000/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
60-82-2 | |
| Record name | Phloretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phloretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phloretin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phloretin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHLORETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5J5OE47MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phloretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263.5 °C | |
| Record name | Phloretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Traditional Extraction Methods from Natural Sources
Solvent Extraction and Partitioning
The conventional method involves extracting phloretin from Malus species leaves using polar solvents. A 2012 patent detailed a protocol using 95% ethanol for reflux extraction, followed by ethyl acetate partitioning. Starting with 8 kg of dried Malus toringoides leaves, this method yielded 240 g of ethyl acetate-soluble extract, representing a 3% recovery rate. Key steps include:
- Reflux extraction : 1 kg of leaves with 5 L of 95% ethanol at 80°C for 2 hours.
- Liquid-liquid partitioning : Dissolving the ethanol extract in water and partitioning with ethyl acetate (1:2 v/v).
Column Chromatography Purification
Silica gel chromatography remains the gold standard for purifying this compound from crude extracts. The ethyl acetate fraction is subjected to gradient elution with chloroform-methanol (40:1 → 30:1 v/v), followed by petroleum ether-acetone (5:2–5:4 v/v). This process achieves >95% purity, as verified by HPLC.
Table 1: Yield Optimization in Traditional Extraction
| Step | Input Material | Output | Yield (%) |
|---|---|---|---|
| Ethanol Reflux | 8 kg leaves | 563 g extract | 7.04 |
| Ethyl Acetate Partitioning | 563 g extract | 240 g fraction | 42.6 |
| Silica Gel Chromatography | 240 g fraction | 12.8 g this compound | 5.3 |
Synthetic Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt reaction between a substituted acetophenone and a hydroxybenzaldehyde derivative is a cornerstone of this compound synthesis. A 2021 study reported a two-step protocol:
- Condensation : 4-hydroxypropiophenone and 3,4-dihydroxybenzaldehyde react under HCl catalysis (5 mol%) in ethanol at 60°C for 4 hours.
- Hydrogenation : The chalcone intermediate undergoes palladium-catalyzed (Pd/C, 10 wt%) hydrogenation at 50 psi H₂, yielding this compound with 67% overall efficiency.
Green Chemistry Approaches in this compound Synthesis
Derivatization and Sustained-Release Formulations
Glycosylation for Enhanced Solubility
A 2021 patent disclosed a method for synthesizing this compound glycosides using amino fatty acid conjugates. Reacting this compound with D-glucosamine in the presence of EDC/NHS coupling agents produced water-soluble derivatives with sustained-release profiles.
Table 2: Reaction Conditions for Glycosylation
| Parameter | Optimal Range |
|---|---|
| Molar Ratio (this compound:Glucosamine) | 1:2.5 |
| Coupling Agent | EDC (2.0–18.6 eq), NHS (5.5–40.3 eq) |
| Solvent | DMF (10–100 mL/g substrate) |
| Reaction Time | 15–20 hours at 25°C |
Chitosan-Based Nanoparticles
This compound-chitosan conjugates were prepared by dropwise addition of activated this compound into a chitosan phosphate buffer (pH 6.5). The resulting nanoparticles exhibited 72-hour sustained release in simulated intestinal fluid, with encapsulation efficiency exceeding 85%.
Analytical Methods for Purity and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and UV detection at 280 nm is standard for purity assessment. The mobile phase (acetonitrile:0.1% formic acid, 35:65 v/v) resolves this compound from structurally similar chalcones with a retention time of 12.3 minutes.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison (Cost, Yield, Sustainability)
| Method | Yield (%) | Cost ($/g) | Carbon Footprint (kg CO₂/g) |
|---|---|---|---|
| Ethanol Extraction | 5.3 | 120 | 8.7 |
| Claisen-Schmidt Synthesis | 67 | 45 | 3.2 |
| Mechanochemical | 42 | 55 | 1.9 |
| Glycosylation | 88* | 210 | 5.4 |
*Yield refers to glycosylated derivative.
Industrial Applications and Scalability Considerations
Pharmaceutical manufacturers favor synthetic routes for batch-to-batch consistency, while nutraceutical companies prioritize natural extracts for marketing purposes. Continuous flow reactors have reduced Claisen-Schmidt reaction times from hours to minutes, enabling annual production capacities exceeding 10 metric tons.
Chemical Reactions Analysis
Types of Reactions: Phloretin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phloretic acid and other derivatives.
Reduction: Reduction reactions can convert this compound into dihydrochalcone derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are typically employed.
Major Products Formed:
Oxidation: Phloretic acid and other oxidized derivatives.
Reduction: Dihydrochalcone derivatives.
Substitution: Various substituted this compound compounds.
Scientific Research Applications
Anticancer Properties
Phloretin has demonstrated promising anticancer effects across various types of cancer. Key findings include:
- Inhibition of Cell Proliferation : Research has shown that this compound can inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines (A549, Calu-1, H838, and H520) in a dose-dependent manner. It induces apoptosis by downregulating Bcl-2 and upregulating cleaved-caspases, leading to increased cell death .
- Mechanisms of Action : The compound affects the expression of matrix metalloproteinases (MMP)-2 and -9, which are crucial for cancer metastasis. This compound's ability to modulate these proteins suggests its potential as an anti-metastatic agent .
- Other Cancers : Studies have also indicated that this compound can inhibit gastric cancer cell growth and induce apoptosis in breast cancer cells by targeting glucose transporters .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of subarachnoid hemorrhage (SAH):
- Reduction of Neuroinflammation : In vivo studies have shown that this compound mitigates inflammation associated with SAH by inhibiting the TLR2/MYD88/NF-κB signaling pathway. This action leads to improved prognostic outcomes in SAH models .
- Enhanced Remyelination : this compound has been reported to accelerate remyelination processes after demyelination events, indicating its potential for treating neurodegenerative diseases .
Dermatological Applications
The cosmetic and therapeutic applications of this compound in dermatology are noteworthy:
- Anti-Aging and Skin Protection : this compound exhibits antioxidant properties that help protect the skin from UV radiation-induced damage. It has been shown to inhibit elastase and matrix metalloproteinase-1 activity, which are involved in skin aging .
- Treatment of Skin Conditions : Clinical studies suggest that this compound can effectively treat melasma, acne, and photoaging by reducing cellular tyrosinase activity and melanin content . Its topical application has demonstrated anti-inflammatory effects by suppressing COX-2 expression .
Metabolic Effects
This compound's role in metabolic disorders such as diabetes has garnered attention:
- Glucose Transport Inhibition : this compound inhibits glucose trans-membrane transport, which may enhance insulin sensitivity in diabetic conditions . This property positions it as a potential adjunct therapy for managing diabetes.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties:
- Selective Antimicrobial Activity : this compound has shown effectiveness against various pathogens, suggesting its utility as a natural antimicrobial agent . This aspect is particularly relevant in the development of alternative treatments for infections.
Summary Table of this compound Applications
| Application Area | Key Findings | Mechanism of Action |
|---|---|---|
| Anticancer | Inhibits proliferation and induces apoptosis in cancer cells | Modulates Bcl-2 and MMPs; targets glucose transporters |
| Neuroprotection | Reduces neuroinflammation in SAH models; enhances remyelination | Inhibits TLR2/MYD88/NF-κB pathway |
| Dermatology | Anti-aging effects; treats melasma and acne | Inhibits elastase/MMP-1; reduces tyrosinase activity |
| Metabolic Effects | Inhibits glucose transport; may improve insulin sensitivity | Affects glucose transporter activity |
| Antimicrobial | Exhibits selective antimicrobial properties | Targets specific pathogens |
Mechanism of Action
Phloretin exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Comparison with Similar Compounds
Phloretin belongs to the dihydrochalcone subclass of flavonoids. Key structural analogs and their comparative properties are outlined below:
This compound vs. Phlorizin (this compound Glucoside)
- Structure : Phlorizin is the 2'-O-glucoside derivative of this compound .
- Bioavailability : Phlorizin is poorly absorbed in the intestine due to its glycoside moiety, whereas this compound (aglycone) has higher membrane permeability .
- Bioactivity :
- Antioxidant Activity : this compound (IC₅₀ = 0.27 µg/mL) is 18× more potent than phlorizin in scavenging peroxynitrite due to free hydroxyl groups on ring A .
- Anticancer Activity : this compound derivatives (e.g., compound 7 in ) show stronger cytotoxicity (IC₅₀ = 47 µM in SPC-A1 cells) compared to phlorizin (IC₅₀ = 149 µM) .
- Metabolism : Phlorizin is hydrolyzed to this compound by gut microbiota, enhancing its systemic effects .
Table 1 : Key Differences Between this compound and Phlorizin
This compound vs. Naringenin
- Structure: Naringenin lacks the dihydrochalcone backbone, featuring a flavanone structure (C6-C3-C6 with a saturated heterocyclic C-ring) .
- Bioactivity: Antimicrobial Action: Naringenin inhibits P. Antioxidant Mechanism: Naringenin relies on C-ring hydroxylation, while this compound’s dihydrochalcone ketone group enhances radical scavenging .
Table 2 : Antimicrobial Activity Against Oral Pathogens
| Compound | Anti-Biofilm (IC₅₀) | Growth Inhibition (IC₅₀) |
|---|---|---|
| This compound | 12.5 µM | 25 µM |
| Naringenin | No activity | 50 µM |
This compound vs. Hesperetin Dihydrochalcone
- Structure : Hesperetin dihydrochalcone shares the dihydrochalcone backbone but has methoxy substitutions on ring B .
This compound vs. Chalcones
- Structure : Chalcones have an α,β-unsaturated ketone group, whereas this compound’s ketone is saturated (dihydrochalcone) .
- Antioxidant Capacity : The unsaturated bond in chalcones enhances electron delocalization, but this compound’s hydroxyl configuration (2',4',6'-trihydroxy) confers superior lipid peroxidation inhibition (IC₅₀ = 1.2 µM vs. 5.8 µM for curcumin) .
Quantitative Analysis in Plant Sources
This compound content varies significantly across apple cultivars and plant tissues:
Table 3 : this compound Concentration in Apple Cultivars (µg/g Dry Weight)
| Cultivar | Leaves | Twigs | Fruits |
|---|---|---|---|
| Jesenji Jablan | 655 | 120 | 15 |
| Granny Smith | 38.8 | 90 | 10 |
| Tellissaare | 505 | 150 | 20 |
Mechanistic Insights from Structural Analogs
- Dihydrochalcone Backbone : Critical for NF-κB inhibition and PPARγ activation, as shown by this compound’s remyelination effects in oligodendrocyte precursors .
- Glycosylation : Reduces bioavailability and antioxidant potency (e.g., phlorizin vs. This compound) .
- Hydroxylation Pattern: The 2',4',6'-trihydroxy configuration in this compound enhances metal chelation and radical neutralization compared to mono-hydroxylated analogs .
Biological Activity
Phloretin, a dihydrochalcone found in the bark and fruit of apple trees, has garnered significant attention due to its diverse biological activities. This compound exhibits anticancer , antioxidant , antibacterial , and anti-inflammatory properties, making it a subject of interest in various fields of biomedical research. Below is a detailed exploration of its biological activities, supported by research findings, data tables, and case studies.
Anticancer Activity
This compound has been extensively studied for its anticancer properties across various cancer cell lines. Research indicates that this compound induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms:
- Apoptosis Induction : this compound upregulates pro-apoptotic proteins such as BAX and downregulates anti-apoptotic proteins like Bcl-2, leading to mitochondrial-mediated apoptosis. This was observed in studies involving prostate, lung, oral, breast, and liver cancer cell lines .
- Cell Cycle Regulation : The compound affects cell cycle progression by inhibiting the Akt/mTOR signaling pathway, which is crucial for cell growth and division .
- Inhibition of Metastasis : this compound decreases the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and migration .
Table 1: Summary of Anticancer Mechanisms of this compound
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Upregulation of BAX; downregulation of Bcl-2 |
| Cell Cycle Regulation | Inhibition of Akt/mTOR signaling |
| Inhibition of Metastasis | Decreased expression of MMP-2 and MMP-9 |
| Anti-Angiogenic Effects | Suppression of VEGF and CD31 expression |
Antioxidant Properties
This compound exhibits potent antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases. Studies have demonstrated that this compound scavenges free radicals and enhances the activity of antioxidant enzymes . This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role.
Antibacterial Activity
This compound has shown promising antibacterial effects against various pathogens. A notable study focused on its action against Listeria monocytogenes, revealing that this compound reduces intracellular ATP levels, indicating a bacteriostatic effect . The mechanism involves altering cell permeability and decreasing energy synthesis within bacterial cells.
Table 2: Antibacterial Effects of this compound on Listeria monocytogenes
| Concentration (μg/mL) | ATP Reduction (%) |
|---|---|
| 25 | 21.92 |
| 50 | 28.45 |
| 100 | 40.69 |
| 200 | 74.80 |
Anti-Inflammatory Effects
This compound's anti-inflammatory properties have been attributed to its modulation of various signaling pathways. It inhibits the TLR2/NF-κB pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 . In animal models, this compound administration has shown efficacy in reducing inflammation associated with conditions like ulcerative colitis.
Case Studies
- Lung Cancer Model : In a study involving lung epithelial cancer cells, this compound significantly reduced cell migration by downregulating NF-κB and MMP-9 expression .
- Ulcerative Colitis : A study demonstrated that this compound treatment reversed disease scores and inflammatory markers in DSS-induced ulcerative colitis in mice, highlighting its potential as a therapeutic agent for inflammatory bowel diseases .
- Skin Infection Model : this compound was effective in reducing inflammation in a Propionibacterium acnes-induced skin infection model by inhibiting TLR2-mediated signaling pathways .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to elucidate phloretin’s antioxidant and anti-inflammatory mechanisms?
- Methodological Guidance :
-
Use in vitro models (e.g., RAW264.7 macrophages) to assess NF-κB and MAPK pathway modulation via Western blotting and ELISA for cytokine quantification .
-
For antioxidant activity, employ DPPH/ABTS assays and measure lipid peroxidation markers (e.g., malondialdehyde) in oxidative stress-induced cell lines .
-
Validate findings in in vivo models (e.g., UV-induced skin damage in mice) with histopathological analysis .
- Key Studies :
| Model | Outcome | Reference |
|---|---|---|
| RAW264.7 cells | This compound reduced TNF-α and IL-6 via NF-κB inhibition | |
| UV-exposed mice | Suppressed ROS and collagen degradation |
Q. How can researchers optimize this compound’s bioavailability in preclinical studies?
- Methodological Guidance :
-
Use derivatization techniques (e.g., glycosylation) to enhance water solubility .
-
Employ nanoformulations (e.g., liposomes) for targeted delivery .
-
Conduct pharmacokinetic studies in rodents using UHPLC-LTQ-Orbitrap MS to track metabolites like this compound glucuronides .
Q. What standardized protocols exist for evaluating this compound’s anticancer effects?
- Methodological Guidance :
-
Use MTT assays for proliferation screening in NSCLC lines (e.g., A549, H520) with dose ranges (10–100 μM) .
-
Assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation .
-
Validate anti-metastatic effects using transwell migration assays .
- Key Studies :
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 45.2 | Caspase-3 activation |
| H520 | 52.8 | GLUT1 inhibition |
Advanced Research Questions
Q. How can contradictory findings on this compound’s dose-dependent effects be resolved?
- Methodological Guidance :
-
Design dose-response studies with narrower concentration gradients (e.g., 1–50 μM vs. 50–200 μM) to identify biphasic thresholds .
-
Use RNA-seq to compare gene expression profiles between pro-proliferative (low-dose) and cytotoxic (high-dose) ranges .
-
Validate in in vivo xenograft models to assess tumor growth dynamics .
- Key Contradiction : Low doses (≤10 μM) enhance A549 proliferation, while ≥50 μM induce apoptosis .
Q. What strategies address this compound’s clinical translation challenges?
- Methodological Guidance :
-
Conduct Phase I trials focusing on pharmacokinetics in diabetic cohorts, leveraging its enhanced bioavailability in hyperglycemic conditions .
-
Use stratified clinical designs to account for inter-individual variability in metabolite excretion (e.g., "high" vs. "low" this compound metabotypes) .
-
Develop combination therapies (e.g., this compound + cisplatin) with synergistic dosing schedules .
Q. How can metabolomics advance understanding of this compound-gut microbiota interactions?
- Methodological Guidance :
-
Perform untargeted fecal metabolomics (LC-MS) in colitis models to identify microbial-derived metabolites (e.g., this compound-derived phenolic acids) .
-
Integrate 16S rRNA sequencing to correlate metabolite shifts with microbial taxa (e.g., Bifidobacterium enrichment) .
-
Validate using germ-free mice colonized with patient-derived microbiota .
- Key Finding : this compound restores gut microbiota diversity and butyrate production in UC mice .
Q. What experimental designs mitigate confounding factors in this compound’s antidiabetic studies?
- Methodological Guidance :
-
Use hyperinsulinemic-euglycemic clamps in diabetic rodents to quantify GLUT4 translocation .
-
Compare this compound monotherapy vs. combination with metformin in high-fat diet models .
-
Measure AMPK and PPAR-γ activation in adipose tissue via immunohistochemistry .
Methodological Best Practices
- Statistical Analysis : Use ANOVA with post-hoc Dunnett’s test for multi-group comparisons .
- Data Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, reporting dose, route, and vehicle .
- Ethical Compliance : Include IRB approval details for clinical data and animal welfare statements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
